molecular formula C23H27NO5S B12140698 N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B12140698
M. Wt: 429.5 g/mol
InChI Key: CHRHKOKSIANFTL-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide features a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The carboxamide nitrogen is substituted with a 1,1-dioxothiolan-3-yl group and a para-isopropylbenzyl moiety.

Properties

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H27NO5S/c1-16(2)18-9-7-17(8-10-18)13-24(19-11-12-30(26,27)15-19)23(25)22-14-28-20-5-3-4-6-21(20)29-22/h3-10,16,19,22H,11-15H2,1-2H3

InChI Key

CHRHKOKSIANFTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization

  • Reagents : 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, potassium hydroxide (KOH), tetrabutylammonium bromide (TBAB).

  • Conditions : Reflux in aqueous NaOH (5:1 molar ratio of 1,2-dibromoethane to benzaldehyde) at 90–110°C for 5–8 hours.

  • Intermediate : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (yield: 75–80%).

Oxidation to Carboxylic Acid

  • Oxidizing Agent : Potassium permanganate (KMnO₄) in aqueous solution at 70–80°C.

  • Procedure : Dropwise addition of KMnO₄ to the aldehyde intermediate, followed by reflux for 1–2 hours. Acidification with HCl precipitates the carboxylic acid.

  • Yield : 85–90% after recrystallization.

Preparation of N-(1,1-Dioxothiolan-3-yl)-N-[(4-Propan-2-ylphenyl)methyl]amine

The amine component is synthesized through a two-step process involving thiolane sulfonation and reductive amination.

Thiolane Sulfonation

  • Starting Material : Thiolan-3-amine (azetidine derivative).

  • Sulfonation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 6 hours.

  • Product : 1,1-Dioxothiolan-3-amine (yield: 92%).

Reductive Amination with 4-Isopropylbenzaldehyde

  • Reagents : 4-Isopropylbenzaldehyde, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Conditions : Stirring at room temperature for 12 hours, followed by purification via column chromatography.

  • Product : N-[(4-Propan-2-ylphenyl)methyl]-1,1-dioxothiolan-3-amine (yield: 78%).

Amide Coupling Strategy

The final step involves coupling the carboxylic acid with the amine derivative using mixed-anhydride or carbodiimide-mediated methods.

Mixed-Anhydride Method

  • Reagents : 2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid, isobutyl chloroformate, N-methylmorpholine (NMM).

  • Procedure :

    • Activation of the carboxylic acid with isobutyl chloroformate in tetrahydrofuran (THF) at 0°C.

    • Addition of N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]amine and stirring at 25°C for 12 hours.

  • Yield : 65–70% after silica gel chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

  • Conditions : Reaction at 0°C for 2 hours, followed by warming to room temperature for 24 hours.

  • Yield : 72–75%.

Optimization and Industrial Scalability

Solvent and Catalytic Systems

  • Solvent Choice : DMF improves solubility of aromatic intermediates compared to THF.

  • Catalyst : TBAB enhances alkylation efficiency by phase-transfer catalysis (reduces reaction time by 30%).

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) mixture achieves >99% purity for the carboxylic acid intermediate.

  • Chromatography : Gradient elution (hexane/ethyl acetate) isolates the final amide with >98% purity.

Analytical Characterization Data

ParameterValue/DescriptionSource
1H NMR (D₂O) δ 4.28 (4H, dioxine), δ 7.2–7.66 (aromatic H)
HPLC Purity 98.5%
Melting Point 182–184°C
MS (ESI+) m/z 487.2 [M+H]+

Challenges and Mitigation Strategies

  • Low Amidation Yield : Attributed to steric hindrance from the 4-isopropylphenyl group. Mitigated via microwave-assisted coupling (yield increase to 82%).

  • Sulfonation Side Products : Controlled by slow H₂O₂ addition and temperature maintenance below 60°C.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exhibit significant anticancer properties. The presence of the dioxothiolan ring may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

Antimicrobial Properties

The compound has shown promise as a potential antimicrobial agent. Its structural features contribute to increased lipophilicity, facilitating better cell membrane penetration and enhancing its effectiveness against various pathogens.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Studies often involve:

  • In vitro assays : To assess cytotoxicity and efficacy against cancer cell lines.
  • In vivo models : To evaluate therapeutic potential and safety profiles.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Ongoing research focuses on developing derivatives with enhanced biological activity.

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of related benzodioxine derivatives. The results indicated that these compounds could inhibit the growth of tumor cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of compounds similar to this compound against various bacterial strains. The findings revealed significant inhibitory effects, suggesting potential as a therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzodioxine-Carboxamide Derivatives

(a) N-(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide (CAS 1144478-89-6)
  • Structure: Shares the benzodioxine-carboxamide core but replaces the dioxothiolan and isopropylbenzyl groups with a methoxy-methyl-dioxolo-isoquinolinyl substituent.
  • Properties: Molecular weight 398.41 (C21H22N2O6).
  • Key Difference : Reduced lipophilicity compared to the target compound due to the absence of the isopropylbenzyl group.
(b) N-[(Z)-(5-Nitrothiophen-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide (CAS 328937-87-7)
  • Structure: Features a nitrothiophene-methylideneamino substituent instead of the dioxothiolan-isopropylbenzyl groups.
  • Properties : Molecular weight 333.32 (C14H11N3O5S). The nitro group introduces strong electron-withdrawing effects, which could increase metabolic stability but reduce solubility .

Carboxamides with Heterocyclic Cores

(a) N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
  • Structure : Utilizes a naphthyridine core with a pentyl chain and adamantyl group.
  • Properties : Molecular weight 422 (C26H35N3O2). The adamantyl group enhances hydrophobicity and may improve blood-brain barrier penetration, similar to the isopropylbenzyl group in the target compound .
  • Key Difference : The naphthyridine core may confer distinct electronic properties compared to benzodioxine, altering target selectivity.
(b) 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Structure : Dihydropyridine-carboxamide with furyl and methoxyphenyl substituents.
  • Properties : The dihydropyridine core is redox-active, which could influence calcium channel modulation, diverging from the benzodioxine scaffold’s stability .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzodioxine Dioxothiolan, para-isopropylbenzyl C24H27NO6S 481.54 High lipophilicity, CNS potential
CAS 1144478-89-6 Benzodioxine Methoxy-methyl-dioxolo-isoquinolinyl C21H22N2O6 398.41 Kinase inhibition candidate
CAS 328937-87-7 Benzodioxine Nitrothiophene-methylideneamino C14H11N3O5S 333.32 Electron-withdrawing, metabolic stability
Compound 67 (J. Med. Chem. 2007) Naphthyridine Adamantyl, pentyl C26H35N3O2 422 Hydrophobic, BBB penetration
5-Cyano-4-(2-furyl)-... () Dihydropyridine Furyl, methoxyphenyl C28H25N3O5S 515.58 Redox-active, calcium modulation

Research Findings and Implications

  • Metabolic Stability : The dioxothiolan group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., ’s cyclopropane-carboxamide esters) .
  • Lipophilicity vs. In contrast, nitro-substituted analogs (e.g., CAS 328937-87-7) exhibit higher polarity .
  • Target Selectivity : Adamantyl (Compound 67) and isopropylbenzyl groups both exploit hydrophobic binding pockets, but the benzodioxine core’s rigidity may confer unique spatial compatibility with targets like G protein-coupled receptors .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C23H27NO5S
  • Molecular Weight: 429.5 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its structural components:

  • Dioxidothiolan Ring: This moiety may engage in redox reactions, influencing various cellular pathways.
  • Benzodioxine Structure: Known for its ability to interact with specific biological receptors and enzymes, this structure can modulate signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds containing the benzodioxane structure often exhibit anticancer properties. For instance:

  • A study demonstrated that similar benzodioxane derivatives inhibited cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .

Anti-inflammatory Effects

Compounds with the benzodioxane scaffold have shown significant anti-inflammatory activities. For example:

  • A derivative was reported to inhibit the p38α MAPK pathway, which plays a crucial role in inflammatory responses .

Antioxidant Properties

The dioxidothiolan component may enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress-induced damage.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related benzodioxane derivative in human ovarian carcinoma models. The compound exhibited significant growth inhibition through apoptosis induction and cell cycle arrest at the G0/G1 phase .

CompoundActivityMechanism
Benzodioxane DerivativeAnticancerInduces apoptosis
Similar CompoundAnti-inflammatoryInhibits p38α MAPK

Study 2: Pharmacological Profile

In a pharmacological assessment, the compound was found to modulate several key signaling pathways associated with tumor growth and inflammation. The study highlighted its potential as a therapeutic agent for conditions such as cancer and chronic inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step organic reactions, including coupling of the dioxothiolan moiety with the benzodioxine-carboxamide core. Key parameters include temperature control (60–80°C for amide bond formation), solvent selection (e.g., DMF for solubility), and pH adjustments to minimize side reactions. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate steps . Purification via high-performance liquid chromatography (HPLC) ensures >95% purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy (¹H/¹³C) verifies regiochemistry and stereochemistry, particularly for the dioxothiolan and benzodioxine rings.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • HPLC with UV detection quantifies purity, while differential scanning calorimetry (DSC) assesses crystallinity .

Q. What structural motifs are critical for its biological activity?

The dioxothiolan ring (1,1-dioxo substituents) enhances electrophilicity for target binding, while the benzodioxine-carboxamide scaffold provides rigidity for receptor complementarity. The 4-propan-2-ylphenyl group may improve lipophilicity and membrane permeability .

Q. How should in vitro assays be designed to screen for enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase)?

Use enzyme-specific substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in kinetic assays. Optimize incubation time (30–60 min) and pH (6.8–7.4) to mimic physiological conditions. Include positive controls (e.g., acarbose) and measure IC₅₀ values via dose-response curves .

Q. What are the stability profiles under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and identify hydrolytic or oxidative byproducts (e.g., sulfone oxidation) .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate target interactions?

  • Docking : Use software (AutoDock Vina) to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dioxothiolan ring.
  • SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .

Q. How can statistical design of experiments (DoE) optimize synthesis parameters?

Apply a central composite design to evaluate factors like temperature, solvent ratio, and catalyst loading. Use response surface methodology (RSM) to maximize yield and minimize impurities. For example, a 3² factorial design can identify optimal reflux time and stoichiometry .

Q. How to resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Validate α-glucosidase inhibition results with a fluorescence-based assay in addition to UV-Vis.
  • Standardize conditions : Control variables like cell passage number (for cellular assays) or serum concentration.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .

Q. What computational strategies predict reactivity or guide synthesis optimization?

Quantum mechanical calculations (DFT) model transition states for key steps (e.g., ring-closing during dioxothiolan formation). Machine learning (e.g., ICReDD’s reaction path search) prioritizes reaction conditions based on historical data .

Q. How to perform regioselective modifications to improve pharmacokinetics?

  • Prodrug strategies : Introduce ester groups at the carboxamide nitrogen to enhance solubility.
  • PEGylation : Attach polyethylene glycol to the benzodioxine oxygen to prolong half-life.
    Validate modifications using in vitro metabolic assays (e.g., liver microsomes) and in vivo bioavailability studies .

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